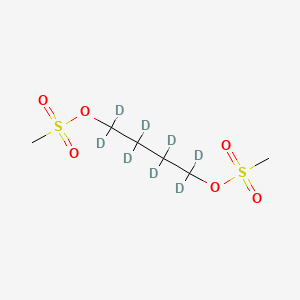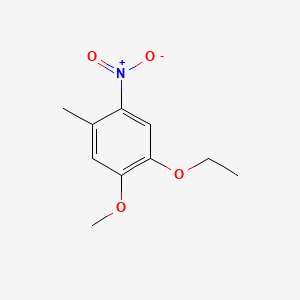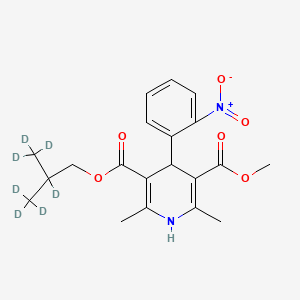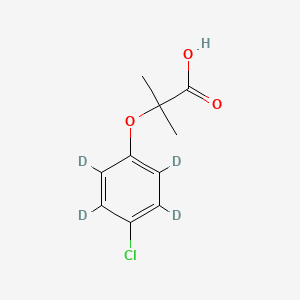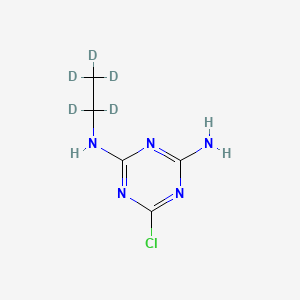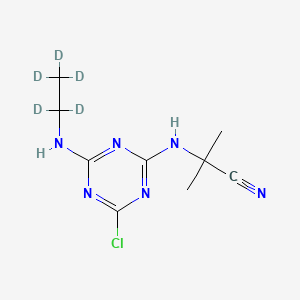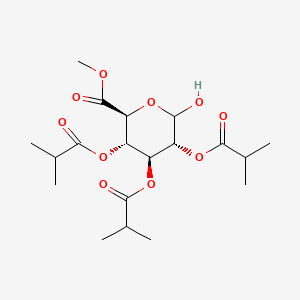
Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate is an essential compound in the biomedical industry. It plays a key role in drug development and research for diverse ailments. Its multifaceted utility encompasses investigations into the impact of inflammation and therapeutic assessment for arthritis, rheumatism, and additional inflammatory disorders .
Synthesis Analysis
Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate can be synthesized from Trichloroacetonitrile and α-D-Glucopyranuronic acid, methyl ester, 2,3,4-tris (2-methylpropanoate) . It also appears as a by-product intermediate during the synthesis of rac-trans-3’-Hydroxy Cotinine-d3 O-β-D-Glucuronide .Molecular Structure Analysis
The molecular formula of Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate is C19H30O10, with a molecular weight of 418.44 . It contains a total of 59 bonds, including 29 non-H bonds, 4 multiple bonds, 11 rotatable bonds, 4 double bonds, 1 six-membered ring, 4 esters (aliphatic), 1 hydroxyl group, and 1 ether (aliphatic) .Wissenschaftliche Forschungsanwendungen
Crystal Polymorphism Studies
Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate: has been investigated for its crystal polymorphism, which is crucial in understanding the physical properties of pharmaceutical compounds . Polymorphic forms can exhibit different stability, melting points, and dissolution rates, affecting the drug’s efficacy and shelf life. This compound’s polymorphism has been characterized by Differential Scanning Calorimetry (DSC), Powder X-Ray Diffraction (PXRD), and single crystal analysis, revealing two polymorphic forms that differ significantly in their molecular conformations .
Glycosidation Reactions
This compound plays a significant role in glycosidation reactions, particularly in the synthesis of glycosides of glucuronic acid . The presence of the carboxylic group at the C-5 position poses a challenge in activating the anomeric center for glycoside bond formation. Research into overcoming this hurdle is vital for the synthesis of biologically important uronic acid glycosides and complex oligosaccharides .
Biomedical Research
In the biomedical industry, Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate is a key player in drug development and research for various ailments. Its applications include investigating the impact of inflammation and therapeutic assessment for conditions such as arthritis and rheumatism .
Synthesis of Prodrugs
The compound is utilized in the synthesis of prodrugs, where it acts as an intermediate that is metabolized to become an active pharmacological agent. This process is essential for developing drugs with improved bioavailability and targeted delivery .
Material Stability Analysis
Understanding the stability of reactive synthetic intermediates like Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate is important for their use as materials in pharmaceutical formulations. The compound’s crystal forms and polymorphs play a significant role in determining its stability as a material .
Metabolite Labeling
This compound is also used in the labeling of metabolites, such as during the synthesis of rac-trans-3’-Hydroxy Cotinine-d3 O-β-D-Glucuronide, where it serves as a by-product intermediate. Such labeled metabolites are important for studying drug metabolism and disposition .
Eigenschaften
IUPAC Name |
methyl (2S,3S,4S,5R)-6-hydroxy-3,4,5-tris(2-methylpropanoyloxy)oxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O10/c1-8(2)15(20)26-11-12(27-16(21)9(3)4)14(28-17(22)10(5)6)19(24)29-13(11)18(23)25-7/h8-14,19,24H,1-7H3/t11-,12-,13-,14+,19?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBWOCDKQXZRRC-PQZNDWDZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1C(C(OC(C1OC(=O)C(C)C)O)C(=O)OC)OC(=O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)O[C@H]1[C@@H]([C@H](OC([C@@H]1OC(=O)C(C)C)O)C(=O)OC)OC(=O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


